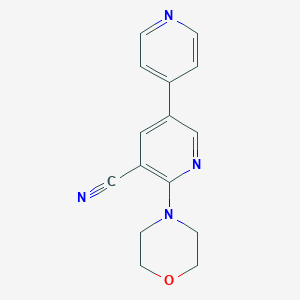

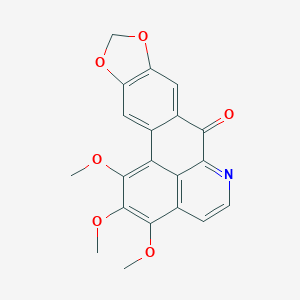

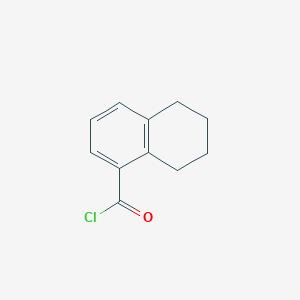

![molecular formula C11H14N4O B034027 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 107618-03-1](/img/structure/B34027.png)

3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their unique chemical structures and potential for various chemical reactions and applications.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines, including compounds like 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, often involves transition-metal-free three-component reactions, enabling the formation of C-N, C-O, and C-S bonds. This process is efficient and provides a facile approach for synthesizing such compounds (Cao et al., 2014).

Molecular Structure Analysis

The imidazo[4,5-b]pyridine skeleton is a versatile platform for the generation of stable N-heterocyclic carbenes, which are crucial for the molecular structure and stability of these compounds (Alcarazo et al., 2005).

Chemical Reactions and Properties

3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one can be involved in various chemical reactions, such as Pd-catalyzed amide coupling reactions, which are important for the synthesis and modification of imidazo[4,5-b]pyridines (Rosenberg et al., 2012).

Physical Properties Analysis

The physical properties of imidazo[4,5-b]pyridines, like the compound , include various aspects like thermal stability and crystalline structure. These properties are often analyzed through X-ray diffraction and other spectroscopic methods (Lorenc et al., 2008).

Chemical Properties Analysis

The chemical properties of these compounds are defined by their reactivity and the potential to form various derivatives through chemical reactions. The presence of the imidazo[4,5-b]pyridine ring offers a range of possibilities for chemical modifications and synthesis of diverse derivatives (Katritzky et al., 2003).

科学的研究の応用

Chemical Inhibitors of Cytochrome P450 Isoforms

This compound has been studied for its potential role as a chemical inhibitor of cytochrome P450 (CYP) isoforms in human liver microsomes. The selectivity of such inhibitors is crucial in deciphering the involvement of specific CYP isoforms, which is important for predicting drug-drug interactions (DDIs) when multiple drugs are coadministered to patients (Khojasteh et al., 2011).

Kinase Inhibitors

Imidazole derivatives, including the subject compound, are known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these inhibitors have been reviewed extensively, highlighting their therapeutic potential in treating inflammatory conditions (Scior et al., 2011).

Heterocyclic Scaffold in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, closely related to the compound , is important for developing bioactive molecules with potential therapeutic applications. The review of its structure-activity relationships (SAR) may guide medicinal chemists in the quest for novel compounds with enhanced pharmacokinetic profiles and efficiency (Garrido et al., 2021).

Anti-Diabetic Agents

Derivatives of imidazopyridine, including the focus compound, have been explored for their potential as dipeptidyl peptidase IV inhibitors, serving as a validated target for the treatment of type 2 diabetes mellitus (T2DM). The search for new inhibitors is intense, pointing to a significant interest in this scaffold for developing antidiabetic drugs (Mendieta et al., 2011).

Antibacterial Agents

Imidazopyridines are highlighted for their pharmacological activities, including antibacterial properties. The structure–activity relationship (SAR) of various synthesized imidazopyridine derivatives offers a foundation for developing novel, potent antibacterial agents with fewer side effects (Sanapalli et al., 2022).

Safety And Hazards

特性

IUPAC Name |

3-piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c16-11-14-9-2-1-5-13-10(9)15(11)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSZQPOIIRAKEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=C(C=CC=N3)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549573 |

Source

|

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | |

CAS RN |

107618-03-1 |

Source

|

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)

![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)

![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)

![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)